Cas no 885-81-4 (N-(4-ethoxy-2-nitrophenyl)acetamide)

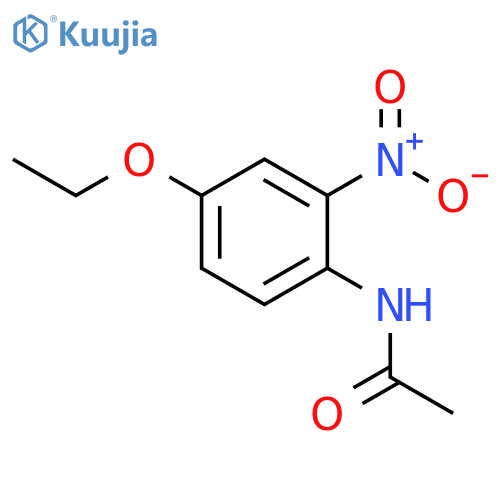

885-81-4 structure

商品名:N-(4-ethoxy-2-nitrophenyl)acetamide

N-(4-ethoxy-2-nitrophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide,N-(4-ethoxy-2-nitrophenyl)-

- N-(4-ethoxy-2-nitrophenyl)acetamide

- F0020-1772

- JNG27XM6M6

- 885-81-4

- 4-ethoxy-2-nitroacetanilide

- NSC 1326

- SR-01000400057-1

- DTXSID3061263

- 2'-Nitro-p-acetophenetidide

- NSC27896

- EINECS 212-945-8

- AKOS000298447

- Oprea1_127576

- NSC-27896

- MFCD00223403

- UNII-JNG27XM6M6

- BB 0244869

- SR-01000400057

- N-(4-Ethoxy-2-nitrophenyl)acetamide #

- NSC 27896

- CS-0299330

- N-(4-Ethoxy-2-nitro-phenyl)-acetamide

- p-Acetophenetidide, 2'-nitro-

- NS00039280

- EU-0068084

- Acetamide, N-(4-ethoxy-2-nitrophenyl)-

- SCHEMBL11295618

- OWIVDQQSRJCDPQ-UHFFFAOYSA-N

- A842717

- NSC1326

- NSC-1326

- p-Acetophenetide, 2'-nitro-

- 4-Acetamido-3-nitrophenetole

- Z56770880

- 3-Nitro-4-acetamidophenetole

- VS-01586

- 4-Ethoxy-2-nitro acetanilide

-

- MDL: MFCD00223403

- インチ: InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

- InChIKey: OWIVDQQSRJCDPQ-UHFFFAOYSA-N

- ほほえんだ: CCOc1ccc(c(c1)[N+](=O)[O-])NC(=O)C

計算された属性

- せいみつぶんしりょう: 224.07970687g/mol

- どういたいしつりょう: 224.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 438.4±35.0 °C at 760 mmHg

- フラッシュポイント: 218.9±25.9 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

N-(4-ethoxy-2-nitrophenyl)acetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(4-ethoxy-2-nitrophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0020-1772-10g |

N-(4-ethoxy-2-nitrophenyl)acetamide |

885-81-4 | 95%+ | 10g |

$483.0 | 2023-09-07 | |

| abcr | AB373239-1 g |

N-(4-Ethoxy-2-nitrophenyl)acetamide |

885-81-4 | 1g |

€189.00 | 2022-08-31 | ||

| A2B Chem LLC | AH86064-1g |

N-(4-Ethoxy-2-nitrophenyl)acetamide |

885-81-4 | >95% | 1g |

$405.00 | 2024-04-19 | |

| TRC | N297551-100mg |

n-(4-ethoxy-2-nitrophenyl)acetamide |

885-81-4 | 100mg |

$ 50.00 | 2022-06-03 | ||

| Life Chemicals | F0020-1772-0.5g |

N-(4-ethoxy-2-nitrophenyl)acetamide |

885-81-4 | 95%+ | 0.5g |

$79.0 | 2023-09-07 | |

| Life Chemicals | F0020-1772-5g |

N-(4-ethoxy-2-nitrophenyl)acetamide |

885-81-4 | 95%+ | 5g |

$345.0 | 2023-09-07 | |

| abcr | AB373239-500 mg |

N-(4-Ethoxy-2-nitrophenyl)acetamide |

885-81-4 | 500MG |

€165.80 | 2022-08-31 | ||

| TRC | N297551-1g |

n-(4-ethoxy-2-nitrophenyl)acetamide |

885-81-4 | 1g |

$ 160.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370000-1g |

n-(4-Ethoxy-2-nitrophenyl)acetamide |

885-81-4 | 97% | 1g |

¥2310.00 | 2024-04-27 | |

| Life Chemicals | F0020-1772-0.25g |

N-(4-ethoxy-2-nitrophenyl)acetamide |

885-81-4 | 95%+ | 0.25g |

$52.0 | 2023-09-07 |

N-(4-ethoxy-2-nitrophenyl)acetamide 関連文献

-

1. 153. The rate of decomposition of some p-substituted nitrosoacetanilides in benzeneWilliam S. M. Grieve,Donald H. Hey J. Chem. Soc. 1935 689

-

2. 272. Studies in the terphenyl series. Part II. Hydroxy- and methyl-p-terphenylsH. France,I. M. Heilbron,D. H. Hey J. Chem. Soc. 1939 1283

885-81-4 (N-(4-ethoxy-2-nitrophenyl)acetamide) 関連製品

- 2243-69-8(4-Acetoxy-1-acetylamino-2-nitrobenzene)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量